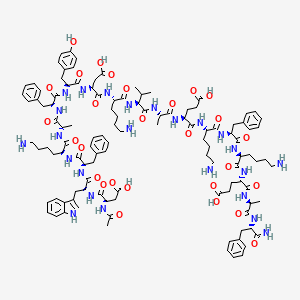

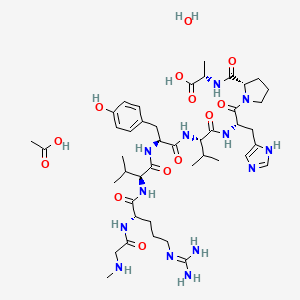

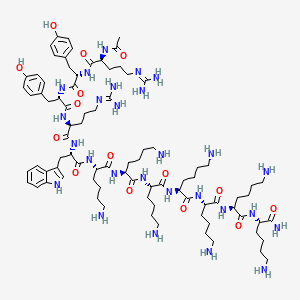

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SER-100 is under investigation in clinical trial NCT01987284 (SER100 in Isolated Systolic Hypertension).

Applications De Recherche Scientifique

Synthesis and Structure

Synthesis Techniques : The synthesis of complex peptides such as L-Lysinamide involves condensation reactions and the use of protecting groups to shield certain functional groups during synthesis. For instance, in the synthesis of α-MSH (melanocyte-stimulating hormone) analogs, similar techniques are used, demonstrating the complexity and precision required in peptide synthesis (Guttmann & Boissonnas, 1959).

Molecular Structure Analysis : Studies like the molecular structure determination of L-lysyl-L-tyrosyl-L-serine acetate provide insights into the structural aspects of similar peptides. These investigations reveal information about the peptide's backbone torsional angles, side-chain conformations, and interactions with other molecules (Verdaguer, Fita, & Subirana, 1990).

Biological Properties and Applications

Protein Fluorescence : Research on tryptophyl and tyrosyl residues in proteins, like the study on human serum albumin, can be extrapolated to understand the fluorescence properties of peptides containing these amino acids. This has implications in studying protein structure and dynamics (Longworth, 1981).

Peptide Conformation Studies : Sequential copolypeptides containing lysine and tyrosine have been studied for their conformational properties. Such research is crucial for understanding how peptides like L-Lysinamide adopt specific structures and how these structures relate to their function (St. Pierre, Ingwall, Verlander, & Goodman, 1978).

Immuno-Regulatory Effects : Peptides similar to L-Lysinamide have been studied for their immuno-regulating properties. For instance, research on thymopentin analogs has shown significant immuno-stimulating potencies, indicating the potential of such peptides in immunological applications (Kisfaludy et al., 1983).

Enzymatic Interactions

Enzyme Inhibition Studies : The inhibitory effects of various amino acid derivatives, including L-lysine analogs, on enzymes like trypsin and lysyl-tRNA synthetase, provide insights into the biochemical interactions and potential therapeutic uses of peptides like L-Lysinamide (Wang & Carpenter, 1968).

Amino Acid Recognition in Synthetases : Studies on the recognition of lysine and its analogs by lysyl-tRNA synthetases inform about the specificity and mechanism of action of these enzymes, which is relevant for understanding the role of peptides like L-Lysinamide in protein synthesis (Levengood, Ataide, Roy, & Ibba, 2004).

Propriétés

Numéro CAS |

383123-18-0 |

|---|---|

Nom du produit |

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- |

Formule moléculaire |

C85H141N27O15 |

Poids moléculaire |

1781.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |

InChI |

InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

Clé InChI |

GJLXVWOMRRWCIB-MERZOTPQSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |

SMILES canonique |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |

Séquence |

RYYRWKKKKKKK |

Synonymes |

Ac-RYYRWKKKKKKK-NH2 SER100 ZP120 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![(R)-3-(2,3-Dihydro-benzofuran-5-yl)-2-pyridin-2-yl-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)